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(4-Chloro-2-fluoro-phenyl)-propynoic acid

Cat. No.: B13165693
M. Wt: 198.58 g/mol
InChI Key: CFGPAMYNPPZRAG-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Arylalkynoic Acids Research

Halogenated arylalkynoic acids are a class of compounds that have garnered considerable attention, particularly in medicinal chemistry. The incorporation of halogen atoms onto an aromatic ring can profoundly influence a molecule's biological activity. pressbooks.pubnih.gov Fluorine and chlorine, in particular, are widely used substituents in drug design. acs.org

The effects of halogenation are multifaceted:

Modulation of Physicochemical Properties : The high electronegativity of fluorine and chlorine alters the electron distribution in the aromatic ring. This can impact the molecule's polarity, dipole moment, and, consequently, its solubility and ability to cross biological membranes. pressbooks.pub The addition of halogens can thus be a critical tool for optimizing a drug's bioavailability—its ability to be absorbed and transported to its target in the body. pressbooks.pub

Enhanced Binding Interactions : Halogen atoms can participate in specific, non-covalent interactions known as halogen bonds. A halogen atom can act as a Lewis acid, interacting with electron-donating moieties like oxygen or nitrogen atoms found in the amino acid residues of proteins. acs.org These interactions can significantly increase the binding affinity of a compound for its biological target.

Metabolic Stability : The presence of a strong carbon-halogen bond can block sites on a molecule that are susceptible to metabolic degradation by enzymes in the body, thereby extending the compound's active duration. The chlorine atom is often used as a bioisosteric replacement for a methyl group to alter in vivo metabolism. nih.gov

The (4-Chloro-2-fluoro-phenyl) moiety is therefore a carefully selected scaffold, designed to leverage these properties for creating molecules with tailored biological and chemical characteristics.

Table 1: Comparison of Physicochemical Properties of Fluorine and Chlorine in Drug Design
PropertyFluorine (F)Chlorine (Cl)Significance in Molecular Design
Electronegativity (Pauling Scale)3.98 (highest of all elements)3.16Creates highly polarized bonds, affecting molecular interactions and acidity/basicity. pressbooks.pub
Van der Waals Radius (Å)1.471.75Fluorine is a small substituent, often acting as a bioisostere for hydrogen. Chlorine is larger, comparable to a methyl group. nih.gov
Bond TypeForms very strong C-F bonds.Forms strong C-Cl bonds, but weaker than C-F.Strong bonds can enhance metabolic stability by preventing enzymatic breakdown at that position.
Hydrogen BondingActs as a weak hydrogen bond acceptor. nih.govActs as a very weak hydrogen bond acceptor.Influences solubility and interactions with biological targets.
Halogen BondingDoes not typically form strong halogen bonds. nih.govCan form effective halogen bonds, acting as a Lewis acid. acs.orgProvides an additional, directional binding interaction to enhance target affinity. acs.org

Significance of Propynoic Acid Scaffolds in Modern Organic Synthesis

Propynoic acid, also known as propiolic acid, is the simplest carboxylic acid containing an alkyne triple bond. hmdb.ca This dual functionality makes it an exceptionally valuable building block in organic synthesis. researchgate.net

The propynoic acid scaffold offers two distinct reactive sites:

The Carboxylic Acid Group : This group can undergo standard reactions such as esterification, amidation, or reduction to an alcohol or aldehyde. fiveable.me This allows the scaffold to be easily coupled to other molecules or functionalized in various ways.

The Alkyne Group : The carbon-carbon triple bond is electron-rich and participates in a wide array of chemical transformations. It is a key substrate for addition reactions, cycloadditions (such as the Diels-Alder reaction or 1,3-dipolar cycloadditions), and transition-metal-catalyzed cross-coupling reactions.

This versatility allows chemists to use propynoic acid and its derivatives to construct complex molecular architectures, including a wide range of nitrogen-containing heterocycles, which are prevalent in pharmaceuticals. The reactivity of the alkyne also makes it a popular choice for use in "click chemistry" and for creating probes to study biological processes.

Table 2: Key Reaction Types of the Propynoic Acid Scaffold
Functional GroupReaction TypeDescription
Carboxylic Acid (-COOH)EsterificationReaction with an alcohol to form an ester. fiveable.me
AmidationReaction with an amine to form an amide.
ReductionConversion to a primary alcohol or aldehyde using appropriate reducing agents. fiveable.me
Alkyne (-C≡CH)Addition ReactionsAddition of halogens (e.g., bromination) or hydrogen halides across the triple bond. hmdb.ca
Cycloaddition ReactionsParticipation as a dienophile or dipolarophile to form cyclic compounds.
Coupling ReactionsMetal-catalyzed reactions (e.g., Sonogashira coupling) to form new C-C bonds.
HydrationAddition of water across the triple bond to form a ketone.

Overview of Advanced Research Trajectories for Arylpropynoic Acid Systems

The combination of a halogenated aryl group and a propynoic acid moiety in a single molecule, as seen in (4-Chloro-2-fluoro-phenyl)-propynoic acid, opens up several advanced research trajectories. The strategic design of such molecules is typically aimed at creating highly specific and functional chemical tools.

Development of Covalent Inhibitors : The propynoic acid group can act as a latent reactive group. In the context of drug discovery, it can be designed to react with a nucleophilic amino acid residue (like cysteine) in the active site of a target enzyme, leading to irreversible, covalent inhibition. The halogenated aryl ring would serve to guide the molecule to the correct binding site and ensure high affinity.

Probes for Chemical Biology : Arylpropynoic acids can be used to create chemical probes to identify and study protein function. The alkyne can be used as a "handle" for attaching reporter tags (like fluorescent dyes or biotin) via click chemistry after the molecule has bound to its cellular target.

Synthesis of Novel Heterocycles : The inherent reactivity of the arylpropynoic acid system makes it an ideal starting material for synthesizing novel and complex heterocyclic ring systems, which form the core of many pharmaceuticals. The specific halogenation pattern on the aryl ring can be used to fine-tune the electronic properties and subsequent reactivity of the molecule during these synthetic sequences.

Materials Science : The rigid, linear nature of the alkyne unit, combined with the electronic properties of the aromatic ring, makes these compounds potential building blocks for novel organic materials, such as polymers or molecular crystals with interesting electronic or photophysical properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H4ClFO2 B13165693 (4-Chloro-2-fluoro-phenyl)-propynoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H4ClFO2

Molecular Weight

198.58 g/mol

IUPAC Name

3-(4-chloro-2-fluorophenyl)prop-2-ynoic acid

InChI

InChI=1S/C9H4ClFO2/c10-7-3-1-6(8(11)5-7)2-4-9(12)13/h1,3,5H,(H,12,13)

InChI Key

CFGPAMYNPPZRAG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)F)C#CC(=O)O

Origin of Product

United States

Synthetic Methodologies for 4 Chloro 2 Fluoro Phenyl Propynoic Acid and Functionalized Precursors

Retrosynthetic Analysis and Strategic Bond Disconnections

Retrosynthetic analysis of (4-Chloro-2-fluoro-phenyl)-propynoic acid identifies the carbon-carbon bond between the aromatic ring and the alkyne as the primary disconnection point. This bond is typically formed via a cross-coupling reaction, suggesting a halogenated 4-chloro-2-fluorophenyl derivative and a propynoic acid equivalent as the key synthons. The most logical precursor for the aromatic moiety is a halo-substituted benzene (B151609), such as 1-bromo-4-chloro-2-fluorobenzene (B27433) or 1-iodo-4-chloro-2-fluorobenzene, which are amenable to palladium-catalyzed cross-coupling reactions like the Sonogashira coupling. The propynoic acid synthon can be represented by propiolic acid itself or a protected derivative, such as an ethyl ester.

Further disconnection of the 4-chloro-2-fluorophenyl halide precursor leads to simpler, commercially available starting materials. For instance, 1-bromo-4-chloro-2-fluorobenzene can be conceptually derived from 4-chloro-2-fluoroaniline (B1294793) through a Sandmeyer-type reaction. This aniline (B41778), in turn, can be synthesized from related nitrobenzene (B124822) or acetanilide (B955) precursors. This strategic approach allows for the construction of the target molecule from readily accessible chemical building blocks.

Synthetic Routes to the Halogenated Aromatic Moiety: The 4-Chloro-2-fluorophenyl Unit

1-Bromo-4-chloro-2-fluorobenzene serves as a versatile intermediate for introducing the 4-chloro-2-fluorophenyl group. A common synthetic route to this compound is the Sandmeyer reaction, starting from 4-chloro-2-fluoroaniline. This process involves the diazotization of the aniline with a nitrite (B80452) source, such as sodium nitrite, in the presence of a strong acid like hydrobromic acid, followed by decomposition of the resulting diazonium salt with a copper(I) bromide catalyst. This method provides a reliable pathway to the desired brominated product.

Starting MaterialReagentsProductTypical Reaction Type
4-Chloro-2-fluoroaniline1. NaNO₂, HBr 2. CuBr1-Bromo-4-chloro-2-fluorobenzeneSandmeyer Reaction

4-Chloro-2-fluoroaniline is a fundamental building block for the synthesis of various 4-chloro-2-fluorophenyl derivatives. researchgate.net One of the most prevalent methods for its synthesis is the reduction of the corresponding nitro compound, 4-chloro-2-fluoronitrobenzene. researchgate.net This reduction can be achieved using various reducing agents, such as iron powder in the presence of an acid or through catalytic hydrogenation. researchgate.net

Another documented approach involves the hydrolysis of 4-chloro-2-fluoroacetanilide. In this method, the acetanilide is treated with a strong base, such as sodium hydroxide, in an alcoholic solvent, followed by heating under reflux to yield 4-chloro-2-fluoroaniline. rsc.org

PrecursorReagents/ConditionsProduct
4-Chloro-2-fluoronitrobenzeneFe/HCl or Catalytic Hydrogenation4-Chloro-2-fluoroaniline
4-Chloro-2-fluoroacetanilideNaOH, Ethanol, Reflux4-Chloro-2-fluoroaniline

4-Chloro-2-fluorophenylboronic acid is another important intermediate, particularly for Suzuki-Miyaura cross-coupling reactions. A common laboratory-scale synthesis involves the reaction of 1-bromo-4-chloro-2-fluorobenzene with a strong organolithium base, such as n-butyllithium, at low temperatures to form an aryllithium species. This intermediate is then quenched with a borate (B1201080) ester, like trimethyl borate, followed by acidic workup to afford the desired boronic acid. chemicalbook.com This method typically provides good yields of the product. chemicalbook.com These boronic acids are useful intermediates in the preparation of certain herbicides. google.com

Starting MaterialKey ReagentsIntermediateFinal ProductReported Yield
1-Bromo-4-chloro-2-fluorobenzene1. n-Butyllithium 2. Trimethyl borate 3. HCl (aq)(4-Chloro-2-fluorophenyl)lithium4-Chloro-2-fluorophenylboronic acid81%

Approaches for Incorporating the Propynoic Acid Functionality

The introduction of the propynoic acid side chain onto the halogenated aromatic ring is the final and key transformation in the synthesis of this compound.

The Sonogashira coupling is the most prominent method for forming the C(sp²)-C(sp) bond required for the target molecule. organic-chemistry.org This palladium-catalyzed cross-coupling reaction involves the reaction of an aryl halide, such as 1-bromo- or 1-iodo-4-chloro-2-fluorobenzene, with a terminal alkyne. organic-chemistry.org For the synthesis of this compound, propiolic acid or its ester, ethyl propiolate, can be used as the alkyne component. researchgate.net

The reaction is typically catalyzed by a palladium complex, often in the presence of a copper(I) co-catalyst, and requires a base, such as an amine, to neutralize the hydrogen halide formed during the reaction. organic-chemistry.org The use of ethyl propiolate is often preferred as the resulting ester can be readily hydrolyzed to the desired carboxylic acid in a subsequent step. This two-step sequence, Sonogashira coupling followed by hydrolysis, provides a versatile and efficient route to arylpropynoic acids. researchgate.netresearchgate.net

Recent advancements have also explored decarboxylative coupling reactions, where propiolic acid can be coupled with two different aryl halides in a one-pot sequence to generate unsymmetrical diarylalkynes, showcasing the versatility of these methods. nih.gov

Aryl HalideAlkyne PartnerCatalyst SystemBaseIntermediate ProductFinal Product (after hydrolysis)
1-Bromo-4-chloro-2-fluorobenzeneEthyl propiolatePd catalyst, Cu(I) co-catalystAmine (e.g., triethylamine)Ethyl (4-chloro-2-fluoro-phenyl)-propynoateThis compound
1-Iodo-4-chloro-2-fluorobenzeneEthyl propiolatePd catalyst, Cu(I) co-catalystAmine (e.g., triethylamine)Ethyl (4-chloro-2-fluoro-phenyl)-propynoateThis compound

Carboxylation Reactions for Propynoic Acid Moiety Assembly

The direct carboxylation of terminal alkynes, such as 1-chloro-4-ethynyl-2-fluorobenzene (B1393005), with carbon dioxide (CO2) represents a highly atom-economical and environmentally benign approach to synthesize propynoic acids. Research has highlighted several effective methods to achieve this transformation.

One prominent method involves a silver-catalyzed carboxylation . N-heterocyclic carbene-silver complexes have been shown to be effective catalysts for the direct carboxylation of terminal alkynes at room temperature and atmospheric pressure of CO2, typically in the presence of a base like cesium carbonate (Cs2CO3). mdpi.comresearchgate.net The catalytic activity is influenced by the electronic properties of the N-heterocyclic carbene ligand, with electron-donating groups generally enhancing the reaction rate. mdpi.com While a specific example for 1-chloro-4-ethynyl-2-fluorobenzene is not detailed in the literature, the general applicability to various arylalkynes suggests its potential for this synthesis.

Table 1: Key Features of Silver-Catalyzed Carboxylation of Terminal Alkynes
ParameterDescriptionReference
CatalystN-heterocyclic carbene-silver complexes (e.g., (NHC)AgX) mdpi.com
Carbon SourceCarbon Dioxide (CO2) at 1 atm mdpi.comresearchgate.net
BaseCesium Carbonate (Cs2CO3) mdpi.comnih.gov
SolventDMSO, DMF mdpi.com
TemperatureRoom Temperature mdpi.comresearchgate.net

Furthermore, a catalyst-free approach for the carboxylation of terminal alkynes has been developed, relying on the use of cesium carbonate under strictly anhydrous conditions. epfl.ch This method also proceeds under mild conditions and demonstrates good functional group tolerance, making it a viable option for the synthesis of this compound. The success of this reaction is highly dependent on the exclusion of water. epfl.ch

Table 2: Conditions for Catalyst-Free Carboxylation of Aromatic Alkynes
ParameterConditionReference
ReagentAnhydrous Cesium Carbonate (Cs2CO3) epfl.ch
Carbon SourceCarbon Dioxide (CO2) epfl.ch
ConditionsMild, strictly anhydrous epfl.ch
YieldNear-quantitative epfl.ch

Advanced Multicomponent and Catalytic Synthetic Strategies

Beyond direct carboxylation, advanced synthetic strategies offer pathways to complex molecules derived from arylpropynoic acids. These methods often involve multicomponent reactions and sophisticated catalytic systems to control selectivity.

Application of Ugi Post-Transformations with Propiolic Acid Derivatives

The Ugi four-component reaction (Ugi-4CR) is a powerful tool for the rapid assembly of complex molecules from simple starting materials. Propiolic acid and its derivatives are particularly valuable inputs for the Ugi reaction, as the resulting adducts contain a versatile triple bond that can undergo a wide array of post-transformations. nih.govresearchgate.net These post-Ugi transformations provide access to a diverse range of heterocyclic scaffolds. rsc.orgrsc.org

For instance, Ugi adducts derived from propiolic acids can undergo metal-mediated cyclization reactions to form various heterocyclic systems. rsc.org Gold and silver catalysts have been effectively employed in these transformations. mdpi.com While a specific application starting from this compound is not documented, the general principles suggest that this compound could serve as a key building block in diversity-oriented synthesis campaigns targeting novel bioactive molecules. The Ugi reaction itself is known for its high atom economy and the ability to generate molecular complexity in a single step. nih.gov

Chemo- and Regioselective Synthesis Considerations in Arylpropynoic Acid Formation

The synthesis of specifically substituted arylpropynoic acids like this compound requires careful consideration of chemo- and regioselectivity, particularly when constructing the aryl-alkyne bond. A common method for this is the Sonogashira cross-coupling reaction between an aryl halide and a terminal alkyne.

In the context of preparing the precursor 1-chloro-4-ethynyl-2-fluorobenzene, one might start from a dihalogenated benzene derivative. The regioselectivity of the Sonogashira coupling becomes crucial in such cases. The choice of catalyst, ligands, and reaction conditions can direct the coupling to a specific halogen-substituted position. rsc.orgnih.govrsc.org For example, in diiodopurines, the regioselectivity of the Sonogashira coupling was controlled by the nature of the phosphine (B1218219) ligand on the palladium catalyst. rsc.org Theoretical studies have also been employed to understand and predict the kinetic and thermodynamic factors governing the regioselectivity of such cross-coupling reactions. nih.govrsc.org

Furthermore, chemo- and regioselective considerations are paramount in various synthetic transformations involving arylpropynoic acids and their derivatives, for instance, in the synthesis of functionalized spiro[pyrrolidine-2,3′-oxindoles] and substituted oxazoles. rsc.orgmdpi.com These examples highlight the importance of controlling reaction parameters to achieve the desired isomer in complex molecular architectures.

Reactivity and Transformation Pathways of 4 Chloro 2 Fluoro Phenyl Propynoic Acid

Electrophilic Addition Reactions to the Alkyne Triple Bond

The carbon-carbon triple bond in (4-Chloro-2-fluoro-phenyl)-propynoic acid is a region of high electron density, making it susceptible to attack by electrophiles. However, the reactivity of this alkyne is significantly modulated by the electronic effects of the substituted phenyl ring.

Mechanistic Investigations and Regioselectivity in Arylpropynoic Acid Systems

Electrophilic additions to alkynes, much like their alkene counterparts, are believed to proceed through the formation of a high-energy intermediate. libretexts.org The initial attack by an electrophile on the alkyne's π-system can lead to the formation of a vinyl cation. The stability of this cation is a crucial factor in determining the reaction's regioselectivity, which is the preferential addition of the electrophile to one of the two sp-hybridized carbons.

In the case of arylpropynoic acids, the addition of an electrophile (E+) can, in principle, lead to two possible vinyl cation intermediates. The regiochemical outcome is governed by the relative stability of these intermediates. For terminal alkynes, the addition of protic acids like HX generally follows Markovnikov's rule, where the proton adds to the less substituted carbon, leading to the formation of the more stable carbocation at the carbon bearing the aryl group. libretexts.org The subsequent attack by the nucleophile (X-) on this carbocation yields the final product.

The stereochemistry of these additions is also a key consideration. The attack of the nucleophile on the vinyl cation can occur from either the same side (syn-addition) or the opposite side (anti-addition) as the initially added electrophile, leading to different stereoisomers.

Influence of the Halogenated Phenyl Substituent on Alkyne Reactivity

The (4-Chloro-2-fluoro-phenyl) group exerts a significant electronic influence on the reactivity of the alkyne triple bond. Both chlorine and fluorine are highly electronegative atoms, and they act as electron-withdrawing groups through the inductive effect. This withdrawal of electron density deactivates the alkyne, making it less nucleophilic and therefore less reactive towards electrophiles compared to unsubstituted phenylpropynoic acid. msu.edu

This deactivating effect can be substantial, slowing down the rate of electrophilic addition reactions. The presence of these electron-withdrawing halogens diminishes the alkyne's ability to stabilize the positive charge of the vinyl cation intermediate, further contributing to the reduced reaction rate. msu.edu

Substituent Effect on Alkyne Reactivity
Electron-donating groups on the phenyl ring increase the electron density of the alkyne, making it more nucleophilic and increasing the rate of electrophilic addition.
Electron-withdrawing groups , such as the chloro and fluoro groups in this compound, decrease the electron density of the alkyne, making it less nucleophilic and decreasing the rate of electrophilic addition. msu.edu

Nucleophilic Reactions and Carboxylic Acid Functional Group Transformations

The carboxylic acid moiety in this compound is a versatile functional group that can undergo a variety of nucleophilic acyl substitution reactions. These transformations are fundamental in organic synthesis for the preparation of a wide range of derivatives. perlego.com

Common transformations of the carboxylic acid group include its conversion to esters, amides, and acid chlorides. These reactions typically proceed through the activation of the carboxyl group to enhance the electrophilicity of the carbonyl carbon.

Esterification: The reaction of this compound with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, yields the corresponding ester. This process, known as Fischer esterification, is an equilibrium reaction.

Amide Formation: The synthesis of amides from this compound requires the activation of the carboxylic acid, as direct reaction with an amine is generally slow. Common methods involve the use of coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or the conversion of the carboxylic acid to a more reactive species, such as an acid chloride. A modern approach involves the in situ generation of phosphonium (B103445) salts from N-chlorophthalimide and triphenylphosphine (B44618) to facilitate amidation at room temperature.

Decarboxylation: Under certain conditions, arylpropynoic acids can undergo decarboxylation, which is the loss of carbon dioxide. This transformation can be promoted by single-electron transfer processes, often involving photocatalysis or electrocatalysis, leading to the formation of reactive radical intermediates. nih.gov

Common Carboxylic Acid TransformationsReagentsProduct
EsterificationAlcohol, Acid CatalystEster
Amide FormationAmine, Coupling AgentAmide
Acid Chloride FormationThionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂)Acid Chloride
DecarboxylationPhotocatalyst or ElectrocatalysisArylacetylene

Cyclization and Rearrangement Reactions

The unique structure of this compound, with its proximate aryl and alkynoic acid functionalities, makes it an excellent substrate for a variety of cyclization reactions, leading to the formation of diverse heterocyclic scaffolds.

Transition Metal-Catalyzed Cycloisomerizations of Arylalkynoic Acids

Transition metal catalysts, particularly those based on palladium and gold, have proven to be highly effective in promoting the cycloisomerization of alkynoic acids. researchgate.netmdpi.com These reactions proceed through the activation of the alkyne by the metal catalyst, which facilitates an intramolecular attack by the carboxylic acid oxygen.

Palladium-catalyzed cyclizations can lead to the formation of various lactones, including vinyl dioxanones, depending on the reaction conditions and the structure of the substrate. fao.org Gold catalysts are also highly carbophilic and can effectively activate the alkyne for intramolecular nucleophilic attack. mdpi.com Gold(I)-catalyzed cyclization of arylalkynes is a powerful tool for constructing complex molecular architectures under mild conditions. mdpi.comencyclopedia.pub

Intramolecular Cyclizations Leading to Diverse Heterocyclic Scaffolds

Beyond metal-catalyzed processes, this compound and its derivatives can undergo intramolecular cyclizations under acidic or basic conditions to form a variety of heterocyclic compounds. These reactions are of significant interest due to the prevalence of such scaffolds in pharmaceuticals and natural products.

Synthesis of Quinolones: N-aryl amides derived from this compound can undergo intramolecular cyclization to form quinolin-2(1H)-one derivatives. This transformation can be promoted by strong acids or Lewis acids like AlCl₃, which facilitate the electrophilic attack of the activated alkyne onto the appended aryl ring. nih.gov The presence of electron-withdrawing groups on the N-aryl ring can influence the reaction pathway and yield.

Synthesis of Coumarins: Arylpropynoic acids can serve as precursors for the synthesis of coumarins, which are benzopyran-2-one derivatives. The synthesis of halogenated coumarins, for instance, has been achieved through the condensation of halosalicylaldehydes with various carbonyl compounds. nih.gov While not a direct cyclization of the starting acid, this highlights the utility of related structures in forming these important heterocycles. Brønsted acid-mediated condensation and intramolecular cyclization of phenols with propiolic acids provides a direct route to coumarin (B35378) derivatives. researchgate.net The electron-withdrawing nature of the halogenated phenyl ring in this compound could influence the reactivity and regioselectivity of such cyclizations.

Decarboxylative Coupling Reactions

Decarboxylative coupling reactions of alkynyl carboxylic acids, such as arylpropynoic acids, have emerged as powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions utilize readily available carboxylic acids as substitutes for organometallic reagents, offering a more stable and often more economical route to valuable chemical structures like internal alkynes. wikipedia.orgrsc.org

Transition metal catalysis, particularly with palladium, copper, nickel, and silver, is a cornerstone of decarboxylative cross-coupling reactions involving alkynyl carboxylic acids. rsc.org These reactions typically involve the coupling of an alkynyl carboxylic acid with an aryl halide or triflate, leading to the formation of a new C(sp)-C(sp²) bond and the release of carbon dioxide. wikipedia.orgresearchgate.net

The general mechanism for a palladium-catalyzed process often involves the formation of an alkynyl-metal intermediate after decarboxylation, which then participates in a cross-coupling cycle with an aryl halide. rsc.org The choice of metal catalyst, ligands, and reaction conditions is crucial for the success and efficiency of these transformations. For instance, palladium catalysts are widely used for their versatility and high functional group tolerance. researchgate.net The reactivity of aryl halides in these couplings generally follows the order of I > Br > Cl. rsc.org

While no specific examples for this compound are available, the following table illustrates the scope of this reaction with various substituted arylpropiolic acids and aryl halides, demonstrating the general applicability of the method.

Arylpropiolic AcidCoupling Partner (Aryl Halide)Catalyst SystemProductYield (%)
Phenylpropiolic acid4-IodotoluenePd(OAc)₂, PPh₃, Ag₂CO₃1-Methyl-4-(phenylethynyl)benzene85
4-Methoxyphenylpropiolic acid1-Bromo-4-nitrobenzenePdCl₂(PPh₃)₂, CuI, K₂CO₃1-Methoxy-4-((4-nitrophenyl)ethynyl)benzene78
4-Chlorophenylpropiolic acidIodobenzenePd(PPh₃)₄, CuI, Et₃N1-Chloro-4-(phenylethynyl)benzene92
Thiophen-2-ylpropiolic acid4-BromoacetophenonePd(OAc)₂, XPhos, Cs₂CO₃1-(4-(Thiophen-2-ylethynyl)phenyl)ethan-1-one88

This table presents representative data for analogous compounds to illustrate the typical yields and scope of transition metal-catalyzed decarboxylative cross-coupling reactions.

In recent years, there has been a growing interest in developing metal-free decarboxylative reactions to avoid the cost and potential toxicity associated with transition metals. rsc.org For arylalkynoic acids, several metal-free protocols have been established.

One common approach involves the use of a base to promote decarboxylation, generating an alkynyl anion that can then react with a suitable electrophile. For example, the decarboxylation of arylpropiolic acids to form terminal alkynes can be achieved by heating with a base like N,N,N',N'-tetramethylethylenediamine (TMEDA) in a solvent such as DMSO. researchgate.net This method shows good functional group tolerance. researchgate.net

Another metal-free strategy is the decarboxylative coupling of arylpropiolic acids with aldehydes or ketones to synthesize propargyl alcohols. This transformation can be mediated by a base such as cesium carbonate (Cs₂CO₃) in DMSO. researchgate.net

The following table provides examples of metal-free decarboxylative reactions of various arylpropiolic acids.

Arylpropiolic AcidReagent(s)ConditionsProductYield (%)
Phenylpropiolic acidTMEDADMSO, 65 °CPhenylacetylene90
4-Fluorophenylpropiolic acidTMEDADMSO, 65 °C1-Ethynyl-4-fluorobenzene85
Phenylpropiolic acidBenzaldehyde, Cs₂CO₃DMSO, 80 °C1,3-Diphenylprop-2-yn-1-ol82
4-Methylphenylpropiolic acidAcetone, Cs₂CO₃DMSO, 80 °C2-Methyl-4-(p-tolyl)but-3-yn-2-ol75

This table presents representative data for analogous compounds to illustrate the typical yields and scope of metal-free decarboxylative processes.

Acid-Catalyzed Transformations and Superacid Chemistry

The behavior of arylpropynoic acid derivatives in highly acidic environments, particularly superacids, leads to the formation of highly reactive intermediates and enables unique transformations.

In superacidic media, such as a mixture of triflic acid (TfOH) and trifluoroacetic anhydride (B1165640) ((TFA)₂O) or FSO₃H-SbF₅, carboxylic acids and their derivatives can undergo protonation at the carbonyl oxygen. For arylpropynoic acids, this protonation would enhance the electrophilicity of the alkyne and the carbonyl carbon. While detailed protonation studies specifically on this compound are not available, studies on related compounds show that the initial protonation occurs at the carbonyl oxygen, forming a carboxonium ion. Further protonation at the alkyne can lead to vinyl cation intermediates. The stability and subsequent reactivity of these cationic species are influenced by the substituents on the aromatic ring. The electron-withdrawing chloro and fluoro groups on the subject compound would be expected to destabilize such cationic intermediates.

The amides derived from arylpropynoic acids are particularly interesting substrates for superacid-catalyzed reactions. In a superacid, the amide can undergo diprotonation, once at the carbonyl oxygen and once at the nitrogen atom, generating a highly electrophilic species known as a superelectrophile. nih.gov This superelectrophilic activation facilitates intramolecular cyclization reactions that would otherwise be difficult to achieve. researchgate.net

For N-aryl amides of 3-arylpropynoic acids, this superelectrophilic activation can lead to an intramolecular Friedel-Crafts-type reaction, resulting in the formation of quinolin-2(1H)-one derivatives. researchgate.net The reaction proceeds through the formation of a dicationic intermediate, which then undergoes cyclization onto the N-aryl ring. researchgate.net The position of the substituents on both aryl rings influences the outcome of the reaction.

The table below shows examples of the synthesis of quinolin-2(1H)-ones from various N-aryl amides of 3-arylpropynoic acids in superacidic media.

N-Aryl Amide of 3-Arylpropynoic AcidSuperacid SystemProductYield (%)
N,3-DiphenylpropiolamideTfOH4-Phenylquinolin-2(1H)-one85
N-(4-Methylphenyl)-3-phenylpropiolamideTfOH6-Methyl-4-phenylquinolin-2(1H)-one90
N-Phenyl-3-(4-chlorophenyl)propiolamideTfOH4-(4-Chlorophenyl)quinolin-2(1H)-one78
N-(4-Fluorophenyl)-3-phenylpropiolamideTfOH6-Fluoro-4-phenylquinolin-2(1H)-one82

This table presents representative data for analogous compounds to illustrate the typical yields and scope of superelectrophilic activation and cyclization of N-aryl amides of 3-arylpropynoic acids.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Chloro 2 Fluoro Phenyl Propynoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H and ¹³C NMR Spectral Analysis: Elucidation of Chemical Shifts and Coupling Patterns

The ¹H and ¹³C NMR spectra of (4-Chloro-2-fluoro-phenyl)-propynoic acid are predicted to exhibit characteristic signals corresponding to the aromatic and propynoic acid moieties. The substitution pattern on the phenyl ring, with a chlorine atom at the para position and a fluorine atom at the ortho position, significantly influences the chemical shifts and coupling patterns of the aromatic protons.

¹H NMR: The aromatic region of the ¹H NMR spectrum is expected to show a complex splitting pattern for the three protons on the phenyl ring. The proton ortho to the fluorine and meta to the chlorine (H-3) is anticipated to appear as a doublet of doublets due to coupling with the adjacent proton and the fluorine atom. The proton meta to both the fluorine and chlorine (H-5) would likely present as a doublet, while the proton ortho to the chlorine and meta to the fluorine (H-6) would also be a doublet of doublets. The carboxylic acid proton is expected to appear as a broad singlet at a downfield chemical shift, typically in the range of 10-13 ppm.

¹³C NMR: The ¹³C NMR spectrum will provide valuable information on the carbon framework of the molecule. The carbonyl carbon of the carboxylic acid is expected to resonate at a downfield chemical shift, typically around 160-170 ppm. The two sp-hybridized carbons of the alkyne group will appear in the range of 70-90 ppm. The six carbons of the substituted phenyl ring will show distinct signals, with their chemical shifts influenced by the electron-withdrawing effects of the chloro and fluoro substituents. The carbon attached to the fluorine atom will exhibit a large one-bond C-F coupling constant.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts and Coupling Constants

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Multiplicity / Coupling Constants (J in Hz)
COOH~11.5~165s
C≡C-COOH-~85-
Ar-C≡C-~80-
C-1 (C-Ar)-~120-
C-2 (C-F)-~160d, ¹JCF ≈ 250 Hz
C-3 (CH)~7.4~118dd, ³JHH ≈ 8 Hz, ⁴JHF ≈ 5 Hz
C-4 (C-Cl)-~135-
C-5 (CH)~7.2~130d, ³JHH ≈ 8 Hz
C-6 (CH)~7.5~128dd, ³JHH ≈ 8 Hz, ⁵JHF ≈ 2 Hz

Note: The chemical shifts and coupling constants are estimations based on analogous compounds and are subject to variation depending on the solvent and experimental conditions.

Application of Advanced 2D NMR Techniques for Structural Confirmation

To unequivocally confirm the structure of this compound, advanced 2D NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are indispensable.

COSY: A ¹H-¹H COSY spectrum would reveal the coupling relationships between the protons on the aromatic ring, helping to assign the signals corresponding to H-3, H-5, and H-6.

HSQC: An HSQC spectrum correlates the signals of protons directly attached to carbon atoms. This would allow for the unambiguous assignment of the protonated aromatic carbons.

HMBC: The HMBC spectrum is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. This technique would confirm the connectivity between the phenyl ring and the propynoic acid moiety, as well as the relative positions of the substituents on the aromatic ring. For instance, correlations between the aromatic protons and the carbons of the alkyne group would be expected.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Assignment of Fundamental Vibrational Modes and Functional Group Identification

The IR and Raman spectra of this compound will be characterized by the vibrational modes of the carboxylic acid, alkyne, and substituted phenyl groups.

Carboxylic Acid Group: A broad O-H stretching band is expected in the IR spectrum in the region of 2500-3300 cm⁻¹. The C=O stretching vibration will give rise to a strong absorption band around 1700-1725 cm⁻¹.

Alkyne Group: The C≡C stretching vibration is expected to appear as a weak to medium intensity band in the IR spectrum around 2100-2260 cm⁻¹. This band is often more intense in the Raman spectrum.

Substituted Phenyl Group: The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. The C=C stretching vibrations within the ring will appear in the 1450-1600 cm⁻¹ region. The C-Cl and C-F stretching vibrations will be observed at lower frequencies, typically in the 1100-1250 cm⁻¹ (C-F) and 600-800 cm⁻¹ (C-Cl) regions.

Interactive Data Table: Predicted Fundamental Vibrational Modes

Vibrational Mode Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹) Intensity
O-H stretch (Carboxylic Acid)2500-3300-Broad, Strong
Aromatic C-H stretch3050-31503050-3150Medium
C≡C stretch2100-22602100-2260Weak-Medium (IR), Strong (Raman)
C=O stretch1700-17251700-1725Strong
Aromatic C=C stretch1450-16001450-1600Medium-Strong
C-F stretch1100-12501100-1250Strong
C-Cl stretch600-800600-800Medium-Strong

Assessment of Halogenation Effects on Vibrational Spectra

The presence of both chlorine and fluorine atoms on the phenyl ring influences the vibrational spectra in several ways. The strong electronegativity of these halogens can cause shifts in the frequencies of the aromatic ring vibrations. The positions of the C-Cl and C-F stretching bands are characteristic and aid in confirming the presence and substitution pattern of these halogens. The ortho-fluoro substituent, in particular, can influence the planarity of the molecule and affect the intensities of certain vibrational modes.

Mass Spectrometry (MS) Analysis for Molecular Weight and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through the analysis of fragmentation patterns.

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) corresponding to its exact mass. The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing one chlorine atom, with an [M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak.

Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the entire carboxyl group (-COOH, M-45). Additionally, for halogenated aromatic compounds, the loss of the halogen atom is a common fragmentation pathway. Therefore, fragments corresponding to the loss of Cl and/or F may be observed. The fragmentation of the propynoic acid chain could also lead to characteristic ions.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation

m/z Value Proposed Fragment Notes
[M]⁺C₉H₄ClFO₂⁺Molecular ion
[M+2]⁺C₉H₄³⁷ClFO₂⁺Isotope peak due to ³⁷Cl
[M-17]⁺C₉H₃ClFO⁺Loss of OH radical
[M-45]⁺C₈H₄ClF⁺Loss of COOH radical
[M-35/37]⁺C₉H₄FO₂⁺Loss of Cl radical
[M-19]⁺C₉H₄ClO₂⁺Loss of F radical

X-ray Crystallography and Solid-State Structural Analysis

Comprehensive searches of available scientific literature and crystallographic databases did not yield specific experimental data for the X-ray crystal structure of this compound. The following sections are therefore based on the analysis of closely related structures and general principles of solid-state chemistry, providing a hypothetical framework for the potential solid-state characteristics of the title compound.

Crystal Structure Determination and Analysis of Molecular Conformation

The determination of the crystal structure of this compound would involve single-crystal X-ray diffraction. This technique would provide precise atomic coordinates, allowing for a detailed analysis of its molecular conformation.

It is anticipated that the molecule would exhibit a largely planar conformation, driven by the sp-hybridized acetylene (B1199291) group and the sp²-hybridized phenyl ring. The propynoic acid moiety is expected to be nearly coplanar with the phenyl ring to maximize electronic conjugation. The bond lengths and angles would be influenced by the electronic effects of the chloro and fluoro substituents on the phenyl ring. For instance, the C-Cl and C-F bond lengths are expected to be within the typical ranges for aryl halides.

A hypothetical data table for the crystallographic parameters is presented below, based on common values for similar organic molecules.

Table 1: Hypothetical Crystallographic Data for this compound

ParameterHypothetical Value
Empirical FormulaC₉H₄ClFO₂
Formula Weight198.58 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.0 - 9.0
b (Å)10.0 - 15.0
c (Å)8.0 - 12.0
β (°)95 - 105
Volume (ų)800 - 1200
Z4
Calculated Density (g/cm³)1.5 - 1.7

Investigation of Supramolecular Interactions in the Crystal Lattice (e.g., Hydrogen Bonding, Halogen Bonding)

In the solid state, molecules of this compound would likely be organized into a three-dimensional network through various supramolecular interactions. The carboxylic acid functional group is a strong hydrogen bond donor and acceptor, and it is expected to form robust hydrogen bonding motifs. The most probable interaction would be the formation of centrosymmetric carboxylic acid dimers via O-H···O hydrogen bonds.

Furthermore, the presence of a chlorine atom introduces the possibility of halogen bonding. The electropositive region on the chlorine atom (the σ-hole) could interact with a Lewis base, such as the carbonyl oxygen of a neighboring molecule, forming a C-Cl···O halogen bond. The fluorine atom, being less polarizable, is less likely to act as a halogen bond donor but could participate in weaker C-H···F interactions.

Table 2: Potential Supramolecular Interactions in the Crystal Lattice of this compound

Interaction TypeDonorAcceptorDescription
Hydrogen BondingO-H (acid)O=C (acid)Formation of characteristic carboxylic acid dimers.
Halogen BondingC-ClO=C (acid)Directional interaction contributing to the crystal packing.
π-π StackingPhenyl RingPhenyl RingInteractions between aromatic rings of adjacent molecules.
C-H···O InteractionsC-H (phenyl)O=C (acid)Weak hydrogen bonds further stabilizing the crystal structure.
C-H···F InteractionsC-H (phenyl)FWeak interactions involving the fluorine substituent.

Computational Chemistry and Theoretical Investigations of 4 Chloro 2 Fluoro Phenyl Propynoic Acid

Quantum Chemical Calculation Methodologies and Levels of Theory

The foundation of any computational investigation is the choice of a reliable theoretical method and basis set. These choices determine the accuracy and computational cost of the study.

Ab initio and Density Functional Theory (DFT) are two of the most prominent classes of methods in quantum chemistry for studying molecular systems. wikipedia.org

Ab Initio Methods: These methods solve the electronic Schrödinger equation "from the beginning" without using experimental data beyond fundamental physical constants. wikipedia.orgnumberanalytics.com The Hartree-Fock (HF) method is the simplest ab initio approach, providing a foundational understanding of the electronic structure. wikipedia.org However, it does not fully account for electron correlation, which can be critical for accurate energy predictions. More advanced ab initio methods, such as Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC), build upon the HF result to include electron correlation at a higher computational cost. epfl.ch

Density Functional Theory (DFT): DFT is often considered a method of choice for systems the size of (4-Chloro-2-fluoro-phenyl)-propynoic acid due to its excellent balance of accuracy and computational efficiency. fu-berlin.de Instead of calculating the complex many-electron wavefunction, DFT determines the molecular energy and properties based on the electron density. researchgate.net Hybrid functionals, such as the widely used B3LYP, incorporate a portion of the exact exchange from Hartree-Fock theory, often yielding highly accurate results for the geometries and electronic properties of organic molecules. fu-berlin.deresearchgate.net DFT has proven effective for modeling systems containing halogens and for studying reaction mechanisms. nih.govutas.edu.au

A basis set is a set of mathematical functions used to construct the molecular orbitals. numberanalytics.comlibretexts.org The choice of basis set is critical and must be appropriate for the molecule and the properties being investigated. numberanalytics.com

For a molecule like this compound, a suitable basis set must accurately describe the core and valence electrons of all atoms, including the halogens (Cl, F), oxygen, and the delocalized π-system of the phenyl and alkyne groups.

Pople-style basis sets , such as the 6-311++G(d,p), are commonly employed for this type of analysis. fu-berlin.dechemrxiv.org Let's break down this nomenclature:

6-311G: This indicates a triple-zeta split-valence basis set, meaning it uses three functions to describe the valence electrons, providing significant flexibility. stackexchange.com

+: The plus signs indicate the addition of diffuse functions . These are essential for accurately describing atoms with lone pairs, such as oxygen, fluorine, and chlorine, and for modeling non-covalent interactions. wikipedia.orgresearchgate.net

(d,p): These are polarization functions . The 'd' on heavy atoms (like C, O, Cl, F) and 'p' on hydrogen atoms allow orbitals to change shape and "polarize," which is crucial for describing chemical bonds accurately. wikipedia.orgresearchgate.net

The combination of a hybrid DFT functional like B3LYP with a flexible, polarized, and diffuse basis set like 6-311++G(d,p) represents a robust level of theory for investigating the electronic structure of this compound.

Electronic Structure and Molecular Orbital Analysis

Once a level of theory is chosen, various analyses can be performed to probe the electronic characteristics of the molecule.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. ossila.comwikipedia.org Their energies and spatial distribution are fundamental to understanding a molecule's electronic behavior and chemical reactivity. wikipedia.orgnumberanalytics.com

HOMO: Represents the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy suggests a greater ability to donate electrons.

LUMO: Represents the innermost empty orbital and acts as an electron acceptor. A lower LUMO energy indicates a greater ability to accept electrons.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A small gap suggests the molecule is more easily excitable and thus more reactive. wikipedia.orgnumberanalytics.com

For this compound, the HOMO would likely be a π-orbital with significant electron density distributed across the electron-rich phenyl ring and the alkyne moiety. The LUMO is expected to be a π-antibonding (π*) orbital, also delocalized over the aromatic system.

Table 1: Hypothetical Frontier Molecular Orbital Properties
OrbitalEnergy (Hypothetical eV)Description of Expected Electron Density Distribution
LUMO-1.5π* antibonding orbital delocalized over the phenyl ring and propynoic acid group.
HOMO-7.0π bonding orbital with high density on the chloro-fluoro-phenyl and alkyne systems.
Energy Gap (ΔE)5.5Indicates moderate chemical reactivity and stability.

Understanding how electron density is distributed across a molecule is key to predicting its interactions.

Mulliken Population Analysis: This method partitions the total electron density among the atoms in the molecule, providing an estimate of partial atomic charges. wikipedia.orgnumberanalytics.com While computationally simple, Mulliken charges are known to be highly dependent on the basis set used and should be interpreted with caution, primarily for comparing trends within a consistent set of calculations. uni-muenchen.dehuntresearchgroup.org.uk

Molecular Electrostatic Potential (MEP) Surfaces: An MEP surface is a more visual and robust tool. It maps the electrostatic potential onto the molecule's electron density surface. Regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. For this compound, negative potential would be expected around the electronegative oxygen atoms of the carboxylic acid and the halogen atoms. A region of strong positive potential would be located on the acidic hydrogen of the carboxyl group.

Table 2: Hypothetical Mulliken Atomic Charges
Atom/GroupCharge (a.u.)Interpretation
Carboxyl O (C=O)-0.55High negative charge due to electronegativity and resonance.
Carboxyl O (-OH)-0.60High negative charge due to electronegativity.
Carboxyl H+0.45High positive charge, indicating its acidic nature.
Chlorine (Cl)-0.15Negative charge due to high electronegativity.
Fluorine (F)-0.25Higher negative charge than Cl due to greater electronegativity.

Natural Bond Orbital (NBO) analysis transforms the calculated molecular orbitals into a set that corresponds to the familiar Lewis structure picture of localized bonds, lone pairs, and empty orbitals. uni-muenchen.demendeley.com This method is exceptionally useful for quantifying intramolecular interactions, such as hyperconjugation.

Investigation of Reactivity Sites via Fukui Functions and Global Reactivity Descriptors

Local reactivity, on the other hand, is elucidated by Fukui functions, which pinpoint the most reactive sites within a molecule. researchgate.net The Fukui function, f(r), quantifies the change in electron density at a specific point when an electron is added to or removed from the system. chemrxiv.org Condensed Fukui functions are often used to describe the reactivity of individual atoms. The function f+(r) indicates the propensity of a site for nucleophilic attack (attack by an electron donor), while f-(r) suggests its susceptibility to electrophilic attack (attack by an electron acceptor). researchgate.net A dual descriptor, which combines these two, can unambiguously identify nucleophilic and electrophilic regions. researchgate.net

For this compound, theoretical calculations would likely reveal the acetylenic carbon atoms and the carbonyl carbon of the carboxylic acid group as key reactive sites. The distribution of electron density, influenced by the electron-withdrawing chloro and fluoro substituents on the phenyl ring, would significantly modulate the reactivity of these sites.

Table 1: Hypothetical Global Reactivity Descriptors for this compound

Descriptor Value (eV)
HOMO Energy -7.5
LUMO Energy -2.1
HOMO-LUMO Gap 5.4
Chemical Potential (μ) -4.8
Chemical Hardness (η) 2.7

Table 2: Hypothetical Condensed Fukui Function Values for Selected Atoms in this compound

Atom f+ (Nucleophilic Attack) f- (Electrophilic Attack)
Carbonyl Carbon 0.25 0.08
α-acetylenic Carbon 0.18 0.15
β-acetylenic Carbon 0.22 0.12
C4 (with Cl) 0.05 0.10

Theoretical Prediction of Spectroscopic Properties and Validation

The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for the accurate prediction of NMR chemical shifts. liverpool.ac.ukresearchgate.net This method calculates the magnetic shielding tensors for each nucleus in a molecule, which are then used to determine the chemical shifts. osti.gov Theoretical predictions of 1H, 13C, and 19F NMR spectra for this compound are invaluable for structural elucidation and for validating the computed molecular geometry. researchgate.net

By employing DFT calculations in conjunction with the GIAO method, it is possible to generate a theoretical NMR spectrum that can be compared with experimental data. osti.gov The level of theory and the basis set used in the calculations are crucial for obtaining accurate results. researchgate.net Discrepancies between the calculated and experimental chemical shifts can often be attributed to solvent effects, which can be modeled using methods like the Polarizable Continuum Model (PCM). researchgate.net

For this compound, the GIAO method would be particularly useful in assigning the complex aromatic region of the 1H and 13C NMR spectra, as well as predicting the chemical shift of the fluorine atom in the 19F NMR spectrum.

Table 3: Hypothetical Comparison of Experimental and GIAO-Calculated 13C NMR Chemical Shifts (ppm) for this compound

Carbon Atom Experimental δ (ppm) Calculated δ (ppm)
Carboxylic Acid (C=O) 165.2 164.8
Acetylenic Cα 85.7 86.1
Acetylenic Cβ 92.3 91.9
C1 (Aromatic) 120.5 120.1
C2 (Aromatic, C-F) 160.1 (d, 1JCF = 250 Hz) 159.8
C3 (Aromatic) 115.8 (d, 2JCF = 22 Hz) 116.2
C4 (Aromatic, C-Cl) 135.4 135.0
C5 (Aromatic) 128.9 (d, 3JCF = 9 Hz) 129.3

Theoretical vibrational frequency calculations are instrumental in the interpretation and assignment of experimental infrared (IR) and Raman spectra. nih.govnih.gov By employing methods such as DFT, the harmonic vibrational frequencies of a molecule can be computed. nih.gov These calculated frequencies, along with their corresponding IR intensities and Raman activities, can be used to generate a theoretical vibrational spectrum. nih.gov

A comparison of the theoretical and experimental spectra allows for a detailed assignment of the observed vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes. researchgate.net Scaling factors are often applied to the calculated frequencies to account for anharmonicity and other systematic errors in the computational methods. nih.gov

For this compound, vibrational analysis would help in identifying the characteristic frequencies associated with the carboxylic acid group (O-H and C=O stretching), the alkyne group (C≡C and ≡C-H stretching), and the substituted phenyl ring (C-Cl, C-F, and aromatic C-H stretching and bending modes).

Table 4: Hypothetical Key Vibrational Frequencies (cm-1) for this compound

Vibrational Mode Experimental IR (cm-1) Calculated (Scaled) IR (cm-1) Experimental Raman (cm-1) Calculated (Scaled) Raman (cm-1)
O-H stretch (acid) 3300-2500 (broad) 3050 - -
C-H stretch (aromatic) 3100 3095 3102 3098
C≡C stretch (alkyne) 2230 2225 2232 2228
C=O stretch (acid) 1710 1705 1708 1702
C-F stretch 1250 1245 1248 1242

Reaction Mechanism Studies through Advanced Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions by identifying and characterizing transition states and intermediates. chemrxiv.org For reactions involving this compound, such as addition reactions to the alkyne moiety or nucleophilic substitution at the carbonyl carbon, computational methods can map out the entire reaction pathway.

Transition state theory is central to these studies. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. Locating and characterizing the geometry and energy of the transition state are crucial for understanding the reaction kinetics. The presence of a single imaginary frequency in the vibrational analysis confirms a true transition state structure. Intermediates, which are local minima on the potential energy surface, can also be identified and characterized.

For instance, in a hypothetical nucleophilic addition to the alkyne, computational modeling could identify the transition state leading to the formation of a vinyl anion intermediate. The geometry of this transition state would reveal the approach trajectory of the nucleophile and the extent of bond formation and breaking.

Once the stationary points (reactants, products, intermediates, and transition states) on the potential energy surface have been located, the energetic profile of the reaction pathway can be constructed. This profile provides a quantitative picture of the energy changes that occur as the reaction progresses.

The activation energy (the energy difference between the reactants and the transition state) determines the rate of the reaction. A lower activation energy corresponds to a faster reaction. The reaction energy (the energy difference between the reactants and the products) indicates whether the reaction is exothermic (releases energy) or endothermic (requires energy).

By calculating the energetic profiles for different possible reaction pathways, the most favorable mechanism can be determined. For this compound, this could involve comparing the energetics of different addition or substitution reactions, providing valuable insights that can guide experimental studies.

Table 5: Hypothetical Energetic Profile for a Nucleophilic Addition to this compound

Species Relative Energy (kcal/mol)
Reactants 0.0
Transition State +15.2
Intermediate -5.8

Conformational Analysis and Dynamic Behavior

Influence of Halogen Substituents on Molecular Conformation and Flexibility

Further computational research would be required to generate the specific data needed to populate these sections. Such research would typically employ quantum mechanical methods, like Density Functional Theory (DFT), to calculate the molecular energies for a range of conformations and thereby map the potential energy surface.

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